N,N-Diisopropylbenzothiazole-2-sulfenamide is a chemical compound classified as a sulfenamide, which is known for its applications in the rubber industry as an accelerator. This compound is derived from benzothiazole and is characterized by the presence of a sulfenamide functional group, which contributes to its reactivity and utility in various chemical processes.
The primary source of N,N-Diisopropylbenzothiazole-2-sulfenamide is through the reaction of diisopropylamine with 2-mercaptobenzothiazole in the presence of oxidizing agents. Various patents detail the synthesis methods, highlighting its industrial relevance and the efficiency of different synthetic routes .
N,N-Diisopropylbenzothiazole-2-sulfenamide belongs to the category of organosulfur compounds, specifically sulfenamides. It is often utilized in rubber chemistry due to its ability to enhance the curing process of rubber materials.
The synthesis of N,N-Diisopropylbenzothiazole-2-sulfenamide can be accomplished through several methods:
The synthesis can be performed either continuously or batchwise, with reported yields ranging from 76% to 90%, depending on the specific conditions employed (temperature, pH, and reactant ratios) . For instance, one method achieved a yield of approximately 83% when conducted at controlled temperatures around 55°C.
N,N-Diisopropylbenzothiazole-2-sulfenamide has a molecular formula of C13H18N2S2 and a molecular weight of approximately 270.43 g/mol. Its structure consists of a benzothiazole ring bonded to a sulfenamide group, which includes two isopropyl groups attached to the nitrogen atom.
N,N-Diisopropylbenzothiazole-2-sulfenamide participates in various chemical reactions typical for sulfenamides:
The stability of N-chlorodiisopropylamine used in some synthesis methods allows for safer handling compared to other N-chloro compounds, which are often unstable . The reactions are typically conducted under controlled pH and temperature conditions to maximize yield and minimize by-products.
The mechanism by which N,N-Diisopropylbenzothiazole-2-sulfenamide acts as a rubber accelerator involves its ability to promote cross-linking during vulcanization. The sulfenamide group facilitates the formation of sulfur bridges between polymer chains, enhancing the mechanical properties and durability of rubber products.
Studies indicate that the presence of this compound significantly accelerates the curing process compared to traditional accelerators, leading to improved efficiency in rubber manufacturing .
Relevant analyses show that N,N-Diisopropylbenzothiazole-2-sulfenamide exhibits typical behavior for sulfenamides, including potential interactions with other functional groups during chemical reactions .
N,N-Diisopropylbenzothiazole-2-sulfenamide is primarily used in:
This compound's versatility makes it valuable not only in industrial applications but also in academic research focused on organosulfur chemistry .
N,N-Diisopropylbenzothiazole-2-sulfenamide (CAS No. 95-29-4), universally designated as DIBS in industrial contexts, belongs to the sulfenamide class of heterocyclic organosulfur compounds. Its systematic IUPAC name is N-(1,3-benzothiazol-2-ylsulfanyl)-N-propan-2-ylpropan-2-amine, reflecting the benzothiazole core substituted at the 2-position by a sulfenamide group bearing two isopropyl moieties. The molecular formula C₁₃H₁₈N₂S₂ corresponds to a molecular weight of 266.43 g/mol, as verified by exact mass spectrometry [1] [6]. The canonical SMILES notation CC(C)N(C(C)C)SC1=NC2=CC=CC=C2S1
precisely encodes its atomic connectivity, while the InChIKey ILSQBBRAYMWZLQ-UHFFFAOYSA-N
provides a unique digital identifier for database tracking [1] [8]. Industrially, DIBS is marketed under synonyms including Dipac, Dipak, Meramid P, and Santocure IPS, cementing its recognition across global rubber supply chains [4] [9].
Table 1: Chemical Identifiers for DIBS
Property | Value |
---|---|
CAS Registry Number | 95-29-4 |
IUPAC Name | N-(1,3-benzothiazol-2-ylsulfanyl)-N-propan-2-ylpropan-2-amine |
Molecular Formula | C₁₃H₁₈N₂S₂ |
Molecular Weight | 266.43 g/mol |
Common Synonyms | DIBS, Dipac, Meramid P, Santocure IPS |
Canonical SMILES | CC(C)N(C(C)C)SC₁=NC₂=CC=CC=C₂S₁ |
InChIKey | ILSQBBRAYMWZLQ-UHFFFAOYSA-N |
DIBS emerged as a technologically significant rubber accelerator following pioneering U.S. Patent 2,782,202 (1957), which detailed a solvent-based synthesis via the reaction of 2,2'-dibenzothiazoledisulfide with N-chloro diisopropylamine in anhydrous methanol [7]. This methodology addressed prior stability challenges during purification; early processes incurred decomposition during prolonged drying due to hydrolysis sensitivity. The patent’s innovation involved separating molten DIBS above its melting point (50–60°C) using warm-water centrifugation, significantly curtailing degradation and enhancing yield viability for industrial-scale production [7]. By the 1960s, DIBS gained prominence under trade names like Santocure IPS (Monsanto), serving as a critical additive for manufacturing high-load tires and conveyor belts. Its commercial adoption stemmed from superior scorch delay relative to thiazole accelerators (e.g., MBT), positioning it within the sulfenamide accelerator class that revolutionized rubber processing safety [5] [7].
As a sulfenamide accelerator, DIBS primarily facilitates sulfur vulcanization of diene elastomers—including natural rubber (NR), styrene-butadiene rubber (SBR), and blends—by modulating crosslink formation kinetics. Its N,N-diisopropyl substituents confer steric hindrance that delays the onset of vulcanization ("scorch safety"), permitting extended processing periods at elevated temperatures (110–130°C) without premature curing [1] [5]. Upon reaching activation temperatures (>140°C), DIBS thermally cleaves to liberate reactive benzothiazolyl radicals and bis(isopropyl)amine intermediates, which accelerate sulfur crosslinking via zinc-complex intermediates [5]. This mechanism enables efficient conversion of –Sₓ– chains into robust inter-chain bridges, yielding vulcanizates with optimized tensile strength and compression set resistance. Industrially, DIBS is deployed in thick-sectioned products (e.g., tire treads, transmission belts) where controlled cure profiles are indispensable [3] [5]. Synergistically, it pairs with thiuram or dithiocarbamate boosters (e.g., TMTD) to achieve ultra-rapid cure rates without compromising processing safety—a balance unattainable with conventional thiazoles [3].
Table 2: Functional Attributes of DIBS in Rubber Vulcanization
Property | Impact on Vulcanization |
---|---|
Scorch Delay Efficiency | High (delayed onset by 20–30% vs. MBTS) |
Optimal Activation Range | 140–160°C |
Compatible Elastomers | NR, SBR, BR, NBR, and blends |
Synergistic Accelerators | Thiurams (TMTD), Guanidines (DPG) |
Typical Application Scope | Tires, conveyor belts, molded goods |
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